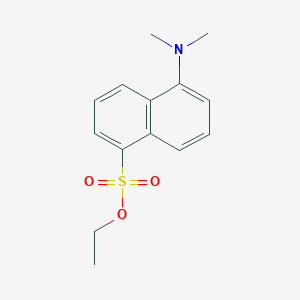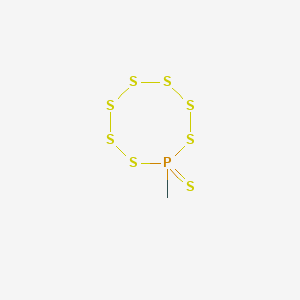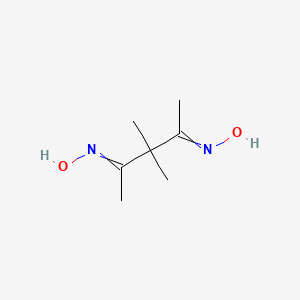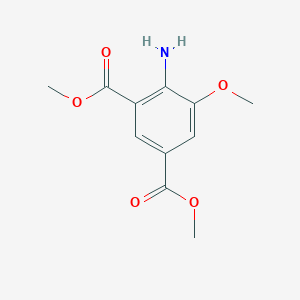
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H13NO5 It is an aromatic compound featuring both amino and methoxy functional groups attached to a benzene ring, along with two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 4-amino-5-methoxybenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Dimethyl 3,4-furandicarboxylate
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Uniqueness
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both amino and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
112616-03-2 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-15-8-5-6(10(13)16-2)4-7(9(8)12)11(14)17-3/h4-5H,12H2,1-3H3 |
Clave InChI |
KKHXWRWHVZONKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1N)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
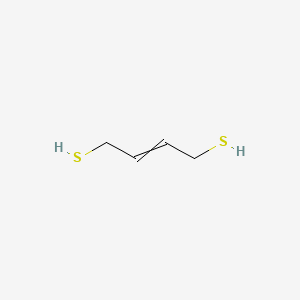
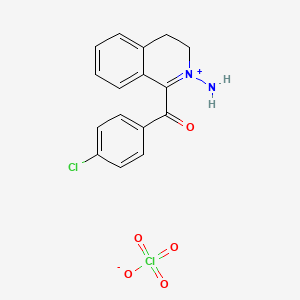
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
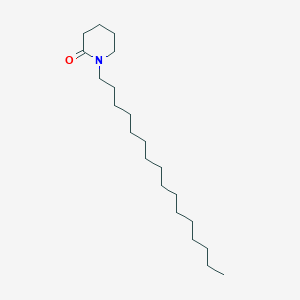

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
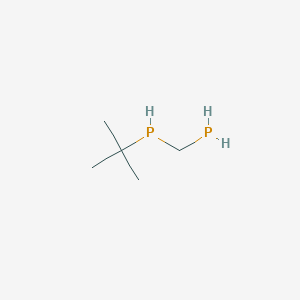
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
